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Abstract

cis-4-Heptenal is a potent unsaturated aldehyde that plays a significant role in the flavor
chemistry of a wide array of food products. Its characteristic aroma, described as fatty, green,
creamy, and sometimes fishy, contributes to the sensory profile of dairy products, seafood, and
various fruits and vegetables. This technical guide provides a comprehensive overview of the
chemical properties, natural occurrence, sensory characteristics, and analytical methodologies
related to cis-4-Heptenal. It also delves into its formation pathway through lipid oxidation and
the general mechanism of its perception via olfactory receptors. This document is intended to
be a valuable resource for researchers, scientists, and professionals in the fields of flavor
chemistry, food science, and drug development who are interested in the nuanced role of this
impactful aroma compound.

Introduction

cis-4-Heptenal, also known as (2)-4-heptenal, is a volatile organic compound that, despite
often being present in trace amounts, can significantly influence the flavor profile of numerous
food items. Its multifaceted aroma is concentration-dependent, ranging from creamy and
buttery at high dilutions to fatty and fishy at higher concentrations.[1] This aldehyde is a key
product of the oxidative degradation of polyunsaturated fatty acids, particularly omega-3 fatty
acids like a-linolenic acid. Its presence is therefore prominent in foods rich in these lipids, such
as fish and dairy products.[2] Understanding the chemical and sensory properties of cis-4-
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Heptenal is crucial for controlling both desirable and undesirable flavors in food manufacturing
and for the development of novel flavor formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of cis-4-Heptenal is presented below.

Property Value

Chemical Formula C7H120

Molecular Weight 112.17 g/mol

CAS Number 6728-31-0

Appearance Colorless to pale yellow liquid

Odor Profile Fatty, green, creamy, fishy, buttery

Boiling Point 151-152 °C at 760 mmHg

Flash Point 43.3°C

Solubility Insoluble in water; soluble in ethanol and oils

Natural Occurrence and Flavor Contribution

cis-4-Heptenal is a widespread natural constituent of many food items, where it can act as a
character-impact compound or contribute to the overall flavor complexity.

Dairy Products

In dairy products such as milk, butter, and cheese, cis-4-Heptenal contributes to the creamy
and buttery notes. Its concentration in fresh milk has been reported to be approximately 50

pg/g.[3]

Seafood

This aldehyde is a well-known contributor to the flavor of both fresh and processed seafood. It
is often associated with the characteristic "fishy" off-flavor that can develop during storage,
particularly in species with high levels of omega-3 fatty acids.
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Other Food Products

cis-4-Heptenal has also been identified in a variety of other foods, including boiled potatoes,
tea, and certain fruits and vegetables, where it imparts green and fatty notes.

Quantitative Sensory Data

The sensory perception of cis-4-Heptenal is highly dependent on its concentration and the
food matrix in which it is present. The following table summarizes available quantitative sensory

data.
Parameter Medium Value Reference
Sharp, green, milky,
o P9 ) Y The Good Scents
Taste Description - creamy, dairy, fatty,
Company
cheesy, tea
Fatty, green, ) )
Taste at 20 ppm - Sigma-Aldrich
vegetable
Sharp, green,
) P9 Perfumer &
Taste at 3 ppm - impactful, heavy, fatty, ]
Flavorist[1]
leafy
Soft drinks, candy,
FEMA GRAS Limit baked goods, meat, 1.0 mg/kg ChemBK[4]
dairy
Concentration in _
Milk ~50 pg/g Request PDF[3]

Fresh Milk

Note: Specific odor and taste threshold values in standard media like water and oil are not
readily available in the reviewed literature, which represents a gap in the current quantitative
understanding of this compound's sensory properties.

Formation Pathway

cis-4-Heptenal is primarily formed through the autoxidation of a-linolenic acid, an omega-3
polyunsaturated fatty acid. The process is initiated by the formation of a lipid hydroperoxide,
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which then undergoes cleavage to yield various volatile compounds, including cis-4-Heptenal.

Decomposition

Initiation Propagation

Hydrogen Abstraction +02 m
jtiator

0
cis-4-Heptenal

Click to download full resolution via product page

Figure 1. Formation of cis-4-Heptenal from a-Linolenic Acid.

Experimental Protocols
Instrumental Analysis: Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of cis-4-Heptenal in a
food matrix.

Objective: To quantify the concentration of cis-4-Heptenal in a food sample using GC-MS with
a deuterated internal standard.

Materials:

Food sample

cis-4-Heptenal analytical standard

cis-4-Heptenal-d2 (or other suitable deuterated analog) as internal standard

Organic solvents (e.g., hexane, dichloromethane)

Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
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e Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

o Sample Preparation: Homogenize a known amount of the food sample. For solid samples, a
solvent extraction may be necessary.

 Internal Standard Spiking: Spike the homogenized sample with a known concentration of the
deuterated internal standard.

o Extraction:

o Headspace SPME: Place a known amount of the spiked homogenate in a headspace vial.
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
Expose the SPME fiber to the headspace to adsorb the volatile compounds.

o Solvent Extraction: Extract the spiked homogenate with a suitable organic solvent.
Concentrate the extract to a known volume.

e GC-MS Analysis:

o Injection: Desorb the SPME fiber in the GC inlet or inject a small volume of the solvent
extract.

o Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25
mm, 0.25 um film thickness). A typical oven temperature program starts at 40°C, holds for
2 minutes, then ramps to 250°C at 10°C/min.

o Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (El)
mode. Use selected ion monitoring (SIM) or full scan mode. For quantification, monitor
characteristic ions for both cis-4-Heptenal and the deuterated internal standard.

e Quantification: Create a calibration curve using standard solutions of cis-4-Heptenal and the
internal standard. Calculate the concentration of cis-4-Heptenal in the sample based on the
peak area ratio of the analyte to the internal standard.
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Figure 2. GC-MS Analysis Workflow for cis-4-Heptenal.

Sensory Analysis: Quantitative Descriptive Analysis

(QDA)

This protocol outlines a method for the sensory characterization of cis-4-Heptenal.[5][6]
Objective: To develop a sensory lexicon and quantify the sensory attributes of cis-4-Heptenal.
Materials:

» cis-4-Heptenal solutions at various concentrations in a neutral medium (e.g., deodorized oil
or water).

» Reference standards for different aroma notes (e.g., grassy, fatty, creamy).

e Trained sensory panel (8-12 panelists).
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» Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

e Panelist Training:

[e]

Familiarize panelists with the basic tastes and aromas.

[e]

Introduce panelists to cis-4-Heptenal at different concentrations to generate descriptive
terms (lexicon development).

[e]

Use reference standards to anchor the descriptive terms.

o

Train panelists to use a line scale (e.g., 0-15) to rate the intensity of each attribute.
e Evaluation:

o Present panelists with coded samples of cis-4-Heptenal at various concentrations in a
randomized order.

o Panelists independently rate the intensity of each sensory attribute on the line scale.
o Include a warm-up sample and breaks to prevent sensory fatigue.
e Data Analysis:

o Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
determine significant differences between samples.

o Use Principal Component Analysis (PCA) to visualize the relationships between the
sensory attributes and the samples.

o Generate a "spider web" or "radar" plot to visually represent the sensory profile of cis-4-
Heptenal at different concentrations.

Olfactory Perception and Signaling Pathway
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The perception of cis-4-Heptenal, like other volatile aldehydes, is initiated by its interaction
with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These
receptors are G-protein coupled receptors (GPCRs). While the specific receptor for cis-4-
Heptenal has not been definitively identified, research on similar aldehydes suggests the
involvement of receptors like the rat 17 olfactory receptor (OR-17), which is known to respond to
heptanal and octanal.[7][8][9]

The binding of an odorant molecule to an OR triggers a conformational change in the receptor,
which in turn activates an associated G-protein (Goolf). This initiates a signaling cascade that

leads to the generation of an action potential, which is transmitted to the brain and interpreted

as a specific smell.
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Figure 3. General Olfactory Signaling Pathway for Aldehydes.

Conclusion

cis-4-Heptenal is a flavor compound of considerable importance, contributing significantly to
the sensory profiles of a diverse range of foods. Its formation via lipid oxidation is a key process
influencing food quality and shelf-life. While our understanding of its sensory properties and
analytical determination has advanced, further research is needed to establish definitive odor
and taste thresholds in various food matrices and to identify the specific olfactory receptors
responsible for its perception. The methodologies and data presented in this guide provide a
solid foundation for researchers and professionals working to understand and control the flavor
impact of this potent aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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